Fluorescence Quantum Yield (ΦF) of 1,6-Dimethylpyrene vs. Parent Pyrene in Three Solvents
In deaerated hexane, 1,6-dimethylpyrene (compound P2a) exhibits an absolute fluorescence quantum yield (ΦF) of 0.52, representing a 2.3-fold enhancement over unsubstituted pyrene (P0), which yields ΦF = 0.23 under identical conditions. The enhancement is even more pronounced in methanol, where 1,6-dimethylpyrene achieves ΦF = 0.56 versus ΦF = 0.17 for pyrene—a 3.3-fold increase. In dichloromethane, the ΦF values are 0.40 and 0.28, respectively (1.4-fold). The radiative rate constant (kf) for 1,6-dimethylpyrene in hexane is 0.95 × 10⁷ s⁻¹ compared to 0.29 × 10⁷ s⁻¹ for pyrene, a 3.3-fold increase. All measurements were performed using an absolute integrating sphere method in deaerated solvents [1].
| Evidence Dimension | Absolute fluorescence quantum yield (ΦF) and radiative rate constant (kf) |
|---|---|
| Target Compound Data | ΦF = 0.52 (Hex), 0.40 (DCM), 0.56 (MeOH); kf = 0.95 × 10⁷ s⁻¹ (Hex) |
| Comparator Or Baseline | Pyrene (P0): ΦF = 0.23 (Hex), 0.28 (DCM), 0.17 (MeOH); kf = 0.29 × 10⁷ s⁻¹ (Hex) |
| Quantified Difference | ΦF enhancement: 2.3× (Hex), 1.4× (DCM), 3.3× (MeOH); kf enhancement: 3.3× (Hex) |
| Conditions | Deaerated hexane, dichloromethane, methanol; absolute integrating sphere method; room temperature |
Why This Matters
For applications requiring high brightness (OLED dopants, fluorescent probes, laser dyes), a 2–3× quantum yield advantage directly translates to proportionally lower required doping concentrations or higher device external quantum efficiency.
- [1] Niko, Y.; Kawauchi, S.; Otsu, S.; Tokumaru, K.; Konishi, G. Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties. J. Org. Chem. 2013, 78 (7), 3196–3207. Table 3: P2a vs. P0 data. View Source
